N-Fmoc-1,3-propanediamine hydrobromide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-1,3-propanediamine hydrobromide can be synthesized through the reaction of 1,3-diaminopropane with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-1,3-propanediamine hydrobromide primarily undergoes substitution reactions due to the presence of the amine group. It can also participate in coupling reactions, particularly in peptide synthesis .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur in the presence of a base such as triethylamine or sodium hydroxide.
Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and activating agents (e.g., HOBt) are used under mild conditions to facilitate peptide bond formation.
Major Products
The major products formed from these reactions include protected amines and peptides, where the Fmoc group serves as a temporary protecting group that can be removed under acidic conditions .
Scientific Research Applications
N-Fmoc-1,3-propanediamine hydrobromide is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a protecting group for amines. This allows for the selective formation of peptide bonds without interference from other functional groups .
In addition to peptide synthesis, this compound is used in the development of pharmaceuticals and bioactive molecules. It is also employed in the study of enzyme mechanisms and protein interactions .
Mechanism of Action
The mechanism of action of N-Fmoc-1,3-propanediamine hydrobromide involves the protection of amine groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during synthesis. The Fmoc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-ethylenediamine hydrobromide
- N-Fmoc-1,4-butanediamine hydrobromide
- N-Fmoc-1,6-hexanediamine hydrobromide
Uniqueness
N-Fmoc-1,3-propanediamine hydrobromide is unique due to its specific chain length and the presence of the Fmoc protecting group. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Compared to similar compounds, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2.BrH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAKRMILENXFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583809 | |
Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-59-8 | |
Record name | (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 352351-59-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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